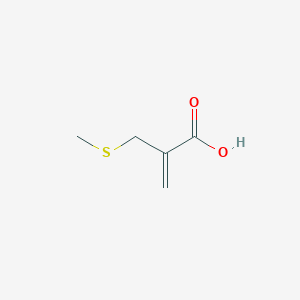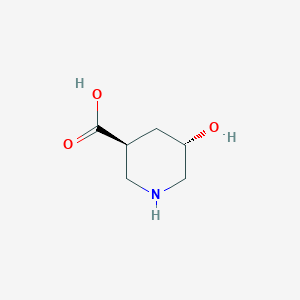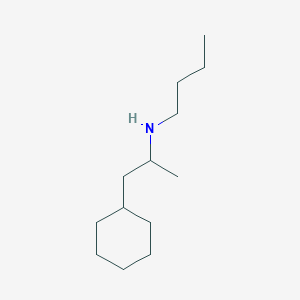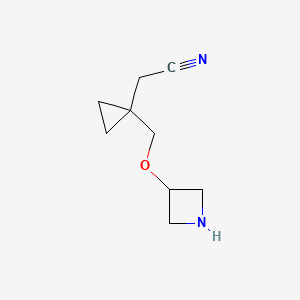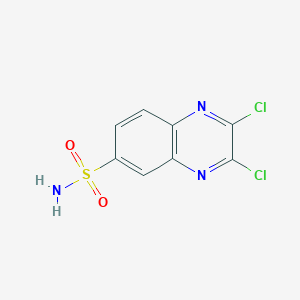
2-Acetyl-6-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the second position and a methyl group at the sixth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Acetyl-6-methylbenzaldehyde can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be facilitated by microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the Claisen-Schmidt reaction, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as barium hydroxide or boron trifluoride etherate can further improve the reaction’s selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 2-acetyl-6-methylbenzoic acid.
Reduction: Formation of 2-(1-hydroxyethyl)-6-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Acetyl-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism by which 2-Acetyl-6-methylbenzaldehyde exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular processes. The presence of the acetyl and methyl groups can affect its reactivity and binding affinity to different targets .
Comparaison Avec Des Composés Similaires
Benzaldehyde: Lacks the acetyl and methyl groups, making it less reactive in certain reactions.
2-Acetylbenzaldehyde: Similar structure but without the methyl group, affecting its chemical properties.
6-Methylbenzaldehyde: Lacks the acetyl group, influencing its reactivity and applications
Uniqueness: This makes it a valuable compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-acetyl-6-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-6H,1-2H3 |
Clé InChI |
ZSSNZJCZIZAAHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



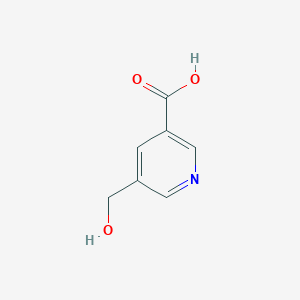
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
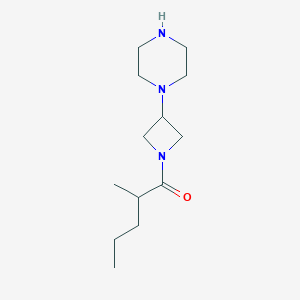
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)



